molecular formula C16H12N2O2 B11853199 2-(((3-Hydroxyphenyl)imino)methyl)quinolin-8-ol CAS No. 884487-45-0

2-(((3-Hydroxyphenyl)imino)methyl)quinolin-8-ol

Katalognummer: B11853199
CAS-Nummer: 884487-45-0
Molekulargewicht: 264.28 g/mol
InChI-Schlüssel: XUJZDCCCOFWSHI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(((3-Hydroxyphenyl)imino)methyl)quinolin-8-ol is a Schiff base compound derived from quinoline and phenol derivatives. This compound is known for its unique structural features, which include a quinoline ring and a phenol group connected through an imine linkage. The presence of these functional groups makes it an interesting subject for various chemical and biological studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((3-Hydroxyphenyl)imino)methyl)quinolin-8-ol typically involves the condensation reaction between 8-hydroxyquinoline-2-carbaldehyde and 3-aminophenol. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated for several hours, and the product is obtained after cooling and filtration .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2-(((3-Hydroxyphenyl)imino)methyl)quinolin-8-ol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinone derivatives.

    Reduction: The imine linkage can be reduced to form amine derivatives.

    Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Ether or ester derivatives.

Wissenschaftliche Forschungsanwendungen

2-(((3-Hydroxyphenyl)imino)methyl)quinolin-8-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.

    Biology: The compound exhibits antimicrobial and antioxidant properties, making it useful in biological studies.

    Medicine: It has potential therapeutic applications due to its biological activities.

    Industry: The compound can be used in the development of sensors and catalysts

Wirkmechanismus

The mechanism of action of 2-(((3-Hydroxyphenyl)imino)methyl)quinolin-8-ol involves its ability to form stable complexes with metal ions. The quinoline and phenol groups provide coordination sites for metal binding, which can lead to various biological and chemical effects. For example, the compound can inhibit enzyme activity by chelating essential metal ions required for enzymatic functions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(((4-(1,2,2-Triphenylvinyl)phenyl)imino)methyl)quinolin-8-ol
  • 2-(((2-Hydroxyphenyl)imino)methyl)quinolin-8-ol
  • 2-((Quinolin-8-yloxy)acetohydrazide)

Uniqueness

2-(((3-Hydroxyphenyl)imino)methyl)quinolin-8-ol is unique due to its specific structural arrangement, which combines the properties of both quinoline and phenol derivatives. This unique structure allows it to participate in a variety of chemical reactions and form stable metal complexes, making it valuable in different fields of research .

Eigenschaften

CAS-Nummer

884487-45-0

Molekularformel

C16H12N2O2

Molekulargewicht

264.28 g/mol

IUPAC-Name

2-[(3-hydroxyphenyl)iminomethyl]quinolin-8-ol

InChI

InChI=1S/C16H12N2O2/c19-14-5-2-4-12(9-14)17-10-13-8-7-11-3-1-6-15(20)16(11)18-13/h1-10,19-20H

InChI-Schlüssel

XUJZDCCCOFWSHI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C(=C1)O)N=C(C=C2)C=NC3=CC(=CC=C3)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.